Cas no 313469-54-4 (2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide)

2-(4-Chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a specialized organic compound featuring a tetrahydrobenzothiophene core functionalized with cyano and methyl groups, coupled with a chlorophenoxyacetamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The compound's chlorophenoxy group enhances its potential as a bioactive intermediate, while the cyano and tetrahydrobenzothiophene components contribute to its stability and reactivity profile. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and crop protection. The compound is synthesized under controlled conditions to ensure high purity and consistency, meeting rigorous research and industrial standards.
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide structure
313469-54-4 structure
Product name:2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
CAS No:313469-54-4
MF:C18H17ClN2O2S
MW:360.857782125473
CID:6340486
PubChem ID:3903382

2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
    • AKOS024575861
    • 313469-54-4
    • 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
    • SCHEMBL3278568
    • F0336-0197
    • Inchi: 1S/C18H17ClN2O2S/c1-11-2-7-16-14(8-11)15(9-20)18(24-16)21-17(22)10-23-13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22)
    • InChI Key: MLWZNTKRNFPOSX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=C(C#N)C2=C(CCC(C)C2)S1)=O

Computed Properties

  • Exact Mass: 360.0699267g/mol
  • Monoisotopic Mass: 360.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.4Ų
  • XLogP3: 5.2

2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0336-0197-40mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0336-0197-3mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0336-0197-50mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0336-0197-10μmol
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0336-0197-2μmol
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0336-0197-1mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0336-0197-15mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0336-0197-5mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0336-0197-100mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0336-0197-20mg
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
313469-54-4 90%+
20mg
$99.0 2023-05-17

2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide Related Literature

Additional information on 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Comprehensive Analysis of 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS No. 313469-54-4)

In the realm of specialty chemicals and pharmaceutical intermediates, 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS 313469-54-4) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated for convenience in research circles, belongs to the class of heterocyclic acetamide derivatives, which are pivotal in modern drug discovery and material science.

The molecular structure of this compound integrates a tetrahydrobenzothiophene core, a cyano functional group, and a chlorophenoxy moiety, making it a versatile candidate for structure-activity relationship (SAR) studies. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the increasing demand for targeted therapies in oncology and metabolic disorders. Recent trends in AI-driven drug discovery have further highlighted the importance of such compounds in virtual screening and molecular docking simulations.

From a synthetic chemistry perspective, the preparation of CAS 313469-54-4 involves multi-step organic reactions, including cyclization, acylation, and nucleophilic substitution. The presence of the chlorophenoxy group enhances its lipophilicity, which is a critical parameter in drug bioavailability optimization. This aligns with current industry focus on Lipinski’s Rule of Five compliance for small-molecule drugs.

Environmental and green chemistry considerations are also relevant for this compound. With growing emphasis on sustainable synthesis, researchers are exploring catalytic methods to reduce waste generation during its production. The cyano group’s reactivity further opens avenues for bioconjugation techniques, which are widely discussed in proteomics and diagnostic reagent development.

In analytical chemistry, 313469-54-4 is characterized using advanced techniques such as HPLC-MS and NMR spectroscopy. These methods ensure purity assessment, which is crucial given the compound’s potential use in high-throughput screening (HTS) platforms. The rise of automated synthesis and machine learning-assisted characterization has further streamlined its study.

Market-wise, the demand for tetrahydrobenzothiophene derivatives like this compound is projected to grow, driven by their utility in preclinical research and medicinal chemistry. Patent landscapes reveal increasing filings around similar scaffolds, particularly for central nervous system (CNS) targets. This correlates with frequent search queries on platforms like Google Scholar regarding "novel heterocyclic drug candidates 2024" or "acetamide-based kinase inhibitors".

Safety profiles and toxicological studies of 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide remain an active area of investigation. Regulatory compliance with REACH and ICH guidelines is essential for its adoption in pharmaceutical workflows. Notably, its non-mutagenic properties (as per preliminary Ames tests) make it a safer alternative to certain legacy compounds.

In summary, CAS 313469-54-4 exemplifies the intersection of innovative chemistry and applied life sciences. Its structural complexity and functional diversity position it as a valuable asset for both academic and industrial research, particularly in the era of precision medicine and computational chemistry. Future directions may explore its polypharmacology potential or derivatization for biomaterials applications.

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